BenchChemオンラインストアへようこそ!

N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide

medicinal chemistry structure–activity relationship positional isomerism

N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide (CAS 896355-26-3, molecular formula C₁₅H₁₁ClN₂OS₂, molecular weight 334.84 g/mol) is a synthetic small-molecule benzothiazole–benzamide hybrid. Its structure combines a 4-chloro-substituted benzo[d]thiazol-2-amine core with a 3-(methylthio)benzoyl moiety.

Molecular Formula C15H11ClN2OS2
Molecular Weight 334.84
CAS No. 896355-26-3
Cat. No. B2834088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide
CAS896355-26-3
Molecular FormulaC15H11ClN2OS2
Molecular Weight334.84
Structural Identifiers
SMILESCSC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl
InChIInChI=1S/C15H11ClN2OS2/c1-20-10-5-2-4-9(8-10)14(19)18-15-17-13-11(16)6-3-7-12(13)21-15/h2-8H,1H3,(H,17,18,19)
InChIKeyFKAYMGWJPAYVHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide (CAS 896355-26-3): Core Structural Profile and Procurement-Relevant Identity


N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide (CAS 896355-26-3, molecular formula C₁₅H₁₁ClN₂OS₂, molecular weight 334.84 g/mol) is a synthetic small-molecule benzothiazole–benzamide hybrid [1]. Its structure combines a 4-chloro-substituted benzo[d]thiazol-2-amine core with a 3-(methylthio)benzoyl moiety. The compound is currently offered by multiple chemical vendors primarily as a screening compound, with typical purity specifications of ≥95% as verified by HPLC or NMR . It belongs to the broader class of thiazole/benzothiazole benzamides that have been claimed in patent literature to modulate protein kinase activity and inhibit cell proliferation [2].

Why N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide Cannot Be Assumed Interchangeable with Close Analogs


Within the N-(4-chlorobenzo[d]thiazol-2-yl)benzamide chemotype, the position of the methylthio substituent on the benzamide ring is a critical determinant of molecular recognition and biological outcome. Positional isomers bearing the methylthio group at the ortho (2-position) or para (4-position) rather than the meta (3-position) configuration exhibit distinct molecular shape, electrostatic potential distributions, and conformational preferences. Published structure–activity relationship (SAR) studies on N-1,3-benzothiazol-2-ylbenzamide series demonstrate that even subtle changes in benzamide ring substitution can produce ≥2-fold differences in antiproliferative inhibition across HepG2 and MCF-7 cell lines [1]. Furthermore, patent claims explicitly enumerate individual positional isomers as separate chemical entities, underscoring the expectation of non-equivalent pharmacological profiles [2]. Consequently, researchers cannot rationally substitute this compound with a positional isomer without risking altered target engagement, potency shifts, or assay artifact.

Quantitative Differentiation Evidence for N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide (CAS 896355-26-3) Relative to Key Analogs


Positional Isomer Differentiation: Meta- vs. Para-Methylthio Substitution Determines Distinct Chemical Identity and Predicted Ligand-Receptor Topology

The target compound bears the methylthio group at the 3-position (meta) of the benzamide ring. The closest commercial positional isomer, N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide (CAS 896348-27-9), carries the methylthio group at the 4-position (para) . In published SAR on the N-1,3-benzothiazol-2-ylbenzamide scaffold, meta-substituted benzamide derivatives exhibited distinct antiproliferative selectivity profiles relative to para-substituted analogs: for example, in the Corbo et al. series, compound 1k (carrying a meta-fluorobenzamide) showed 64% inhibition on both HepG2 and MCF-7 at 10 µM, whereas para-methoxybenzamide analog 1f exhibited a pronounced HepG2 preference (80% vs. 56% inhibition, respectively) [1]. This demonstrates that the meta vs. para substitution pattern can dictate cell-line selectivity in this chemotype.

medicinal chemistry structure–activity relationship positional isomerism

4-Chloro Substitution on Benzothiazole Core Differentiates from Des-Chloro Parent Scaffold in Kinase Inhibition Class Evidence

The 4-chloro substituent on the benzo[d]thiazol-2-yl ring is a key structural feature distinguishing the target compound from the unsubstituted N-(benzo[d]thiazol-2-yl)-3-(methylthio)benzamide scaffold. Patent literature covering the thiazole-benzamide chemotype (US 6,720,346) explicitly claims halogen-substituted benzothiazole derivatives as protein kinase modulators with anti-proliferative activity [1]. A closely related 4-chlorobenzothiazole carboxamide analog (CHEMBL65137; 3-hydroxy-7-methoxy-naphthalene-2-carboxylic acid (4-chloro-benzothiazol-2-yl)-amide) registered in BindingDB as a validated bioactive compound, confirming that the 4-chloro-benzothiazole substructure is associated with experimentally measured target binding [2]. Removal of the 4-chloro group would eliminate a lipophilic halogen-bond donor/acceptor site predicted to interact with kinase hinge-region residues, potentially reducing target affinity.

kinase inhibition protein kinase cancer therapeutics

Methylthio Substituent Confers Distinct Metabolic and Oxidative Stability Profile Relative to Methoxy Analogs

The 3-methylthio (–SMe) group on the benzamide ring is structurally and electronically distinct from the commonly employed methoxy (–OMe) substitution found in many benzothiazole-benzamide analogs. The thioether sulfur has lower electronegativity (2.58 vs. 3.44 for oxygen on the Pauling scale) and greater polarizability, resulting in different metabolic liability: methylthio groups undergo S-oxidation by flavin-containing monooxygenases (FMOs) and cytochrome P450s to form sulfoxide and sulfone metabolites, whereas methoxy groups undergo O-demethylation. Fragment-based screening data on thiazole derivatives assayed in redox activity and thiol reactivity panels show that sulfur-containing substituents can modulate compound behavior in biochemical assays [1]. This means the target compound cannot be treated as a direct surrogate for methoxy-substituted analogs in ADME or phenotypic assays.

metabolic stability sulfur-containing functional groups ADME

Commercially Verified Purity Specification (≥95%) Provides a Defined Baseline for Reproducible Screening Relative to Uncharacterized In-House Synthetics

The target compound is commercially supplied with a documented purity specification of ≥95% (typically verified by HPLC at 214 nm and/or 254 nm, and/or ¹H NMR) by multiple vendors including Chemenu (Catalog No. CM959187) . This is a critical differentiator from in-house synthetic analogs or uncharacterized screening deck compounds that may lack analytical certification. In high-throughput screening campaigns, ≤90% purity has been associated with false-positive hit rates due to aggregated impurities or trace metal contaminants [1]. By sourcing CAS 896355-26-3 with a defined ≥95% purity specification, users reduce the risk of assay interference artifacts that can arise from lower-purity positional isomer preparations.

compound quality control purity specification reproducibility

Optimal Research and Screening Application Scenarios for N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide


Kinase-Focused Antiproliferative Screening Panels Requiring a Halogenated Benzothiazole-Benzamide Scaffold

This compound is best deployed in medium-throughput antiproliferative screening panels against solid tumor cell lines (e.g., HepG2, MCF-7, HT-29) where a halogen-substituted benzothiazole-benzamide core is desired for potential kinase hinge-region binding, as supported by class-level patent disclosures [1]. Its 4-chloro substitution and meta-methylthio configuration provide a defined chemical starting point for hit identification, with positional isomers (para- and ortho-methylthio analogs) serving as built-in selectivity controls to establish preliminary SAR.

Structure–Activity Relationship (SAR) Studies Exploring Methylthio Positional Isomer Effects on Cellular Selectivity

Researchers comparing the meta-methylthio target compound (CAS 896355-26-3) against its para-methylthio (CAS 896348-27-9) and ortho-methylthio positional isomers can use this compound as the key 'meta' probe in a systematic isomer scan. Evidence from the Corbo et al. (2016) series demonstrates that meta- vs. para-substitution can produce up to 24 percentage-point differential effects on MCF-7 vs. HepG2 antiproliferative activity [2], making this compound essential for dissecting positional isomer contributions to cell-line selectivity.

Sulfur-Specific ADME and Metabolic Stability Profiling of Benzothiazole-Benzamide Chemotypes

The presence of the 3-methylthio group makes this compound a valuable probe for investigating S-oxidation metabolism by FMOs and P450s in the context of benzothiazole-containing molecules. In vitro microsomal or hepatocyte incubation studies can quantify the rate of sulfoxide and sulfone metabolite formation, providing direct comparison with methoxy-substituted analogs that undergo O-demethylation instead [3]. This application is critical for drug discovery programs evaluating the developability of thioether-containing lead series.

Screening Library Expansion for Under-Explored Benzothiazole-Benzamide Chemical Space

Given that the N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide scaffold is structurally distinct from more extensively explored 2-aminobenzothiazole or 2-arylbenzothiazole series, this compound is well-suited for incorporation into diversity-oriented screening libraries aiming to probe novel kinase or apoptosis target space. Its commercially verified purity (≥95%) ensures that initial hit signals are attributable to the compound itself rather than impurities, reducing the burden of hit deconvolution.

Quote Request

Request a Quote for N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.